molecular formula C72H121N3O27 B13715956 DBCO-PEG23-NH-Boc

DBCO-PEG23-NH-Boc

Cat. No.: B13715956
M. Wt: 1460.7 g/mol
InChI Key: OZBQVWBGBAGGFC-UHFFFAOYSA-N
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Description

DBCO-PEG23-NH-Boc (C₇₂H₁₂₁N₃O₂₇, MW: 1460.8) is a multifunctional reagent combining three key components:

  • DBCO (Dibenzocyclooctyne): Enables copper-free "click chemistry" with azides via strain-promoted azide-alkyne cycloaddition (SPAAC), ideal for bioorthogonal labeling .
  • PEG23 (23-mer polyethylene glycol): Enhances water solubility, biocompatibility, and stability while prolonging in vivo circulation time .
  • NH-Boc (tert-Butyloxycarbonyl-protected amine): Protects the amine group from nonspecific reactions; removable under acidic conditions to expose reactive NH₂ for downstream conjugation .

Properties

Molecular Formula

C72H121N3O27

Molecular Weight

1460.7 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C72H121N3O27/c1-72(2,3)102-71(78)74-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-55-98-57-59-100-61-63-101-62-60-99-58-56-97-54-52-95-50-48-93-46-44-91-42-40-89-38-36-87-34-32-85-30-28-83-26-24-81-22-20-79-18-16-73-69(76)14-15-70(77)75-64-67-10-5-4-8-65(67)12-13-66-9-6-7-11-68(66)75/h4-11H,14-64H2,1-3H3,(H,73,76)(H,74,78)

InChI Key

OZBQVWBGBAGGFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG23-NH-Boc involves several steps:

    PEGylation: The PEG chain is synthesized by polymerizing ethylene oxide.

    Functionalization: The PEG chain is functionalized with a DBCO group at one end and a Boc-protected amino group at the other end. This involves the reaction of PEG with DBCO and Boc-protected amine under specific conditions.

    Purification: The final product is purified using techniques such as column chromatography to achieve high purity (≥98%).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG.

    Functionalization: Large-scale functionalization of PEG with DBCO and Boc-protected amine.

    Purification: Industrial purification techniques such as large-scale chromatography or crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG23-NH-Boc undergoes several types of chemical reactions:

    Click Chemistry: The DBCO group reacts with azides through copper-free click chemistry, forming stable triazole linkages

    Deprotection: The Boc protecting group can be removed under acidic conditions to free the amine

Common Reagents and Conditions

    Azides: React with the DBCO group under mild conditions to form triazole linkages.

    Acids: Used to deprotect the Boc group, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Triazole Linkages: Formed from the reaction of DBCO with azides.

    Free Amine: Formed from the deprotection of the Boc group.

Scientific Research Applications

DBCO-PEG23-NH-Boc has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry reactions to form stable triazole linkages

    Biology: Used for bioconjugation and labeling of biomolecules such as proteins and antibodies.

    Medicine: Used in drug delivery systems to modify drug carriers or nanoparticles.

    Industry: Used in the development of new materials and surface modifications.

Mechanism of Action

The mechanism of action of DBCO-PEG23-NH-Boc involves:

    Click Chemistry: The DBCO group reacts with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming stable triazole linkages

    Deprotection: The Boc group is removed under acidic conditions, freeing the amine for further chemical reactions

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Molecular Weight Functional Groups Key Features Applications
DBCO-PEG23-NH-Boc 1460.8 DBCO, PEG23, NH-Boc Long PEG chain for solubility; Boc-protected amine for controlled activation Bioconjugation, nanotechnology
DBCO-PEG4-NH-Boc 623.8 DBCO, PEG4, NH-Boc Shorter PEG chain; faster diffusion in dense matrices Targeted small-molecule labeling
DBCO-NH-Boc (no PEG) 376.45 DBCO, NH-Boc Compact size; limited solubility in aqueous systems Small-molecule probes
NHS-PEG-DBCO ~1000–10,000 DBCO, PEG, NHS ester NHS enables direct amine coupling without deprotection Protein labeling, drug delivery
Biotin-PEG5-azide 532.7 Azide, PEG5, Biotin Combines click chemistry with biotin-streptavidin affinity Affinity tagging, pull-down assays

Research Findings and Performance

(a) PEG Chain Length

  • Longer Chains (e.g., PEG23): Improve solubility (>50 mg/mL in water) and reduce nonspecific binding in vivo .
  • Shorter Chains (e.g., PEG4) : Preferable for intracellular applications due to faster cellular uptake .

(b) Reactive Group Flexibility

  • NH-Boc vs. NHS : NH-Boc requires acidic deprotection (e.g., TFA) for amine activation, enabling stepwise conjugation. In contrast, NHS-PEG-DBCO directly reacts with amines, simplifying workflows but limiting sequential modifications .
  • DBCO vs. Azide : DBCO’s bioorthogonality avoids cytotoxic copper catalysts, while azide-based reagents (e.g., Biotin-PEG5-azide) require complementary DBCO partners for click reactions .

(c) Functional Add-ons

  • Biotin Integration : Biotin-PEG5-azide enables dual-functional labeling (click chemistry + affinity capture), whereas this compound requires secondary biotinylation steps .
  • Nanoparticle Compatibility: this compound’s long PEG chain minimizes aggregation in nanoparticle coatings compared to shorter PEG variants .

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